7-Azatryptophan

Catalog No.
S3318055
CAS No.
7303-50-6
M.F
C10H11N3O2
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Azatryptophan

CAS Number

7303-50-6

Product Name

7-Azatryptophan

IUPAC Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)

InChI Key

SNLOIIPRZGMRAB-UHFFFAOYSA-N

SMILES

Array

Synonyms

7-azatryptophan, 7-azatryptophan, (+-)-isomer, 7-azatryptophan, (S)-isomer

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1

The exact mass of the compound 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19495. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Azatryptophan (7-AW) is a non-canonical amino acid and an isostere of canonical tryptophan, characterized by the substitution of a nitrogen atom at position 7 of the indole ring. In industrial and advanced academic procurement, it is primarily sourced as an intrinsic fluorescent probe for protein biophysics and as a specialized building block for peptidomimetic drug discovery [1]. Unlike bulky extrinsic fluorophores that can perturb protein folding and binding interfaces, 7-azatryptophan integrates seamlessly into peptide backbones via solid-phase peptide synthesis (SPPS) or direct biosynthetic incorporation in auxotrophic expression systems. Its core commercial value lies in its distinct photophysical profile—specifically its red-shifted absorption and emission—which enables selective optical tracking of specific residues without background interference from native aromatic amino acids [1].

Substituting 7-azatryptophan with canonical tryptophan or other analogs like 5-hydroxytryptophan fundamentally compromises time-resolved analytical workflows. Canonical tryptophan exhibits complex, multi-exponential fluorescence decay kinetics that make mathematical deconvolution of protein dynamics highly error-prone[1]. Furthermore, tryptophan's absorption maximum (~280 nm) overlaps heavily with tyrosine, preventing the selective excitation of a single target residue in complex proteins [2]. Attempting to bypass these issues by conjugating extrinsic fluorophores (e.g., FITC or Alexa fluors) introduces >300 Da of steric bulk, which frequently disrupts native protein-protein interactions and alters folding thermodynamics. 7-Azatryptophan is the only structurally conservative isostere that simultaneously resolves the spectral overlap issue and provides single-exponential decay kinetics, making it non-interchangeable for high-fidelity biophysical assays [1].

Selective Excitation via Red-Shifted Absorption Profiles

A primary driver for procuring 7-azatryptophan is its ability to be optically isolated from native aromatic residues. 7-Azatryptophan exhibits a red-shifted absorption spectrum, allowing it to be selectively excited at 310–315 nm, a window where canonical tryptophan and tyrosine have negligible absorption [1]. Additionally, its emission maximum is red-shifted by approximately 40–50 nm compared to tryptophan, peaking near 400 nm in aqueous environments. This spectral separation enables researchers to track a single 7-azatryptophan residue within a large protein complex without background noise [1].

Evidence DimensionAbsorption and Emission Red-Shift
Target Compound Data7-Azatryptophan (Excitation up to 315 nm, Emission ~400 nm in water)
Comparator Or BaselineCanonical Tryptophan (Excitation ~280 nm, Emission ~350 nm)
Quantified Difference~10 nm red-shift in absorption maximum; 40–50 nm red-shift in emission maximum
ConditionsAqueous buffer, physiological pH

Enables researchers to selectively probe the dynamics of a single substituted residue without background interference from native aromatic amino acids.

Simplified Time-Resolved Analytics via Single-Exponential Decay

Time-resolved fluorescence anisotropy is critical for measuring molecular rotation and protein domain flexibility, but canonical tryptophan complicates this with non-exponential decay kinetics. 7-Azatryptophan provides a massive analytical advantage by exhibiting a single-exponential fluorescence decay over a broad pH range when emission is collected over the entire band[1]. This predictable decay profile drastically reduces the mathematical complexity required to model protein dynamics and lowers the margin of error in structural biophysics [1].

Evidence DimensionFluorescence Decay Profile
Target Compound Data7-Azatryptophan (Single-exponential decay kinetics)
Comparator Or BaselineCanonical Tryptophan (Complex, multi-exponential decay kinetics)
Quantified DifferenceReduction from multi-component to single-component decay kinetics
ConditionsAqueous solution across standard physiological pH ranges

Dramatically simplifies mathematical modeling and data deconvolution in time-resolved fluorescence anisotropy measurements.

Extreme Environmental Sensitivity for Folding Assays

7-Azatryptophan is highly sensitive to local hydration, making it an optimal sensor for protein folding and membrane insertion. In bulk water, its fluorescence is heavily quenched, resulting in a quantum yield of approximately 0.01 [1]. However, when shielded from water—such as within a folded protein core or a hydrophobic solvent like acetonitrile—its quantum yield increases dramatically to 0.25. This 25-fold dynamic range provides a highly sensitive, quantifiable readout for structural transitions that is far superior to the subtle environmental shifts seen with standard tryptophan [1].

Evidence DimensionFluorescence Quantum Yield (QY)
Target Compound Data7-Azatryptophan (QY ~0.01 in water vs. ~0.25 in hydrophobic environment)
Comparator Or BaselineAqueous vs. Hydrophobic Environment
Quantified DifferenceUp to 25-fold increase in quantum yield upon transition to a hydrophobic environment
ConditionsAqueous solution (pH 7) vs. Acetonitrile

Provides a highly sensitive, high-contrast quantitative readout for protein folding states, conformational changes, and membrane binding events.

High-Yield Biosynthetic Incorporation in Auxotrophic Strains

For the scalable production of intrinsically fluorescent proteins, 7-azatryptophan demonstrates excellent precursor suitability. It acts as a direct substrate for endogenous tryptophanyl-tRNA synthetase in tryptophan-auxotrophic Escherichia coli strains [1]. This allows for the high-yield, proteome-wide or site-specific replacement of native tryptophan residues during standard recombinant expression, entirely bypassing the need for complex orthogonal translation systems or low-yield post-translational chemical labeling steps [1].

Evidence DimensionTranslational Compatibility
Target Compound Data7-Azatryptophan (Direct incorporation via endogenous TrpRS)
Comparator Or BaselineExtrinsic fluorophores (Require chemical conjugation or orthogonal tRNA/RS pairs)
Quantified DifferenceEliminates post-translational modification steps and orthogonal engineering requirements
ConditionsIn vivo recombinant expression using Trp-auxotrophic E. coli

Lowers the barrier and cost for producing intrinsically fluorescent recombinant proteins at scale for biophysical screening.

Precursor Suitability for Peptidomimetic Macrocycle Synthesis

Beyond biophysics, 7-azatryptophan is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), making it a critical building block for advanced therapeutics like crosslinked peptidomimetic macrocycles [1]. In the development of protein-protein interaction inhibitors (e.g., p53-MDM2 antagonists), substituting canonical tryptophan with 7-azatryptophan provides a dual-purpose residue: it maintains the essential hydrophobic bulk required for target cleft insertion while simultaneously acting as an embedded biophysical probe to quantify binding affinity, streamlining the drug discovery workflow [1].

Evidence DimensionSynthetic Utility in Peptidomimetics
Target Compound Data7-Azatryptophan (Dual-function structural anchor and intrinsic probe)
Comparator Or BaselineCanonical Tryptophan (Lacks distinct selective fluorescence tracking)
Quantified DifferenceEnables direct binding quantification without adding >300 Da extrinsic fluorophores that perturb binding
ConditionsFmoc-SPPS of alpha-helical transactivation domain mimetics

Streamlines the drug discovery workflow by merging the structural requirements of the pharmacophore with the analytical requirements of binding assays.

Intrinsic Fluorescent Probing of Protein-Protein Interactions

Because 7-azatryptophan can be selectively excited at 310 nm without triggering background fluorescence from native tyrosine or tryptophan, it is the preferred choice for mapping complex protein-protein interaction interfaces where extrinsic fluorophores would cause steric hindrance[1].

Time-Resolved Fluorescence Anisotropy for Protein Dynamics

Thanks to its single-exponential decay kinetics, 7-azatryptophan is heavily procured for time-resolved fluorescence anisotropy assays. It allows biophysicists to accurately model domain flexibility and rotational diffusion with significantly less mathematical deconvolution than canonical tryptophan [2].

Solid-Phase Peptide Synthesis of Peptidomimetic Drugs

In pharmaceutical development, 7-azatryptophan is utilized as an unnatural amino acid building block in Fmoc-SPPS to create crosslinked peptidomimetic macrocycles. It serves as both a structural anchor for target binding and an embedded probe for high-throughput affinity screening [3].

XLogP3

-2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

205.085126602 Da

Monoisotopic Mass

205.085126602 Da

Heavy Atom Count

15

UNII

26NJJ3M0J5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

7303-50-6

Dates

Last modified: 08-19-2023

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